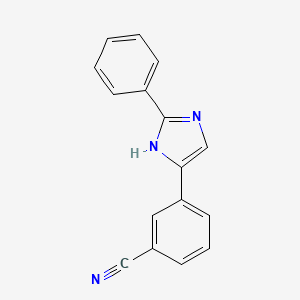
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile is a compound that features an imidazole ring substituted with a phenyl group and a benzonitrile moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenyl-1H-imidazol-5-yl)benzonitrile typically involves the formation of the imidazole ring followed by the introduction of the phenyl and benzonitrile groups. One common method involves the cyclization of an appropriate precursor, such as an α-diketone or α-hydroxyketone, with an amine source like ammonium acetate or formamide. The reaction is usually carried out under acidic or basic conditions, often with the aid of a catalyst such as zinc chloride or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and solvents to meet regulatory standards and reduce production costs .
化学反応の分析
Types of Reactions
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl ring
科学的研究の応用
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-(2-phenyl-1H-imidazol-5-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole share structural similarities and exhibit similar biological activities.
Imidazole derivatives: Compounds such as 1-phenylimidazole also have comparable chemical properties.
Uniqueness
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to simpler imidazole or benzimidazole derivatives .
特性
分子式 |
C16H11N3 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3/c17-10-12-5-4-8-14(9-12)15-11-18-16(19-15)13-6-2-1-3-7-13/h1-9,11H,(H,18,19) |
InChIキー |
ADXFMWOKDUGCAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















